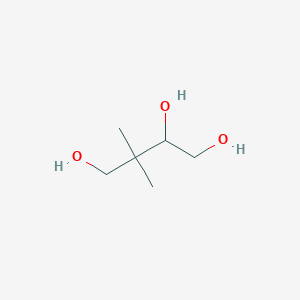
3,3-Dimethylbutane-1,2,4-triol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that can include Michael addition, cyclization, and oxidation. For instance, the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones is achieved through such a process, utilizing catalysts like amberlyst-15 and conditions such as refluxing toluene . Although this does not directly describe the synthesis of 3,3-Dimethylbutane-1,2,4-triol, it suggests that similar catalytic and solvent-based methods could potentially be applied to synthesize related compounds.
Molecular Structure Analysis
The molecular structure of organic compounds can be complex, with the possibility of free rotation around certain bonds, as seen in the synthesized pyrimidine derivatives . This characteristic could also be relevant to the structure of 3,3-Dimethylbutane-1,2,4-triol, which may exhibit similar rotational freedom in its molecular structure. Additionally, the unique structures of polyquinane derivatives, as mentioned in the synthesis of tricyclo and tetracyclo derivatives, highlight the intricate nature of carbon-based molecular frameworks .
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular strain. For example, the retro-Claisen reaction observed in certain polyquinane derivatives is a result of the steric accessibility and strain energy of the β-diketone functionality . While 3,3-Dimethylbutane-1,2,4-triol is not specifically mentioned, it can be inferred that its reactivity would be influenced by the steric effects and electronic properties of its functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of polymers derived from dienes, such as 2,3-Dimethylbutadiene, are affected by the arrangement of monomeric units and the polymerization conditions . The temperature-dependent content of 1,2- and 1,4-units in the polymer and the resulting properties, such as NMR chemical shifts, provide insight into how the structure of a compound like 3,3-Dimethylbutane-1,2,4-triol could influence its physical and chemical properties. Although the papers do not directly address the properties of 3,3-Dimethylbutane-1,2,4-triol, they suggest that factors like temperature and solvent can significantly impact the properties of similar compounds.
Wissenschaftliche Forschungsanwendungen
Dynamics in Plastic Crystalline Phases
3,3-Dimethylbutane-1,2,4-triol, along with its isomers, exhibits complex solid-state polymorphism, including plastic crystalline phases. These phases are studied using fast field cycling 1H NMR relaxometry, providing insights into molecular dynamics like internal motions, molecular reorientations, and self-diffusion in these phases (Carignani et al., 2018).
Catalytic Hydrogenolysis
Research on the hydrogenolysis of related compounds, such as 2,3-dimethylbutane, over various catalysts, including ruthenium and nickel, reveals insights into chemical reactions and catalysts' selectivity. Such studies help understand the underlying mechanisms of carbon-carbon bond rupture in hydrocarbons (Machiels, 1979).
Chemical Synthesis and Rearrangements
In chemical synthesis, 3,3-dimethylbutane-1,2,4-triol derivatives are used as intermediates. For example, iron(II)-mediated rearrangement of 1,2,4-trioxanes into monoesters involves 3,3-dimethylbutane-1,2,4-triol derivatives, suggesting its role in synthetic organic chemistry (Bloodworth & Shah, 1995).
Phase Change Studies
Studies on phase changes in crystalline and glassy-crystalline states of compounds like 2,3-dimethylbutane provide important data on thermodynamic properties and phase transitions. This research is relevant for understanding the physical behavior of similar organic compounds under various temperature conditions (Adachi et al., 1971).
Radiolysis Research
The gamma radiolysis of branched chain hydrocarbons like 2,3-dimethylbutane, which is structurally related to 3,3-dimethylbutane-1,2,4-triol, is studied to understand the fragmentation patterns and radical recombination processes. This research is significant in the field of radiation chemistry (Castello et al., 1974).
Spectroscopic Applications
Spectroscopic techniques, such as FTIR, are used to study the catalytic reactions of similar compounds, offering insights into reaction mechanisms and the nature of reactants and products in catalytic processes (Li et al., 2003).
Kinetics and Decomposition
The kinetics of thermal decomposition of related compounds, like 2,3-epoxy-2,3-dimethylbutane, provide valuable information on reaction mechanisms, rate constants, and product distribution, applicable to understanding the behavior of similar organic compounds under thermal stress (Flowers et al., 1970).
Eigenschaften
IUPAC Name |
3,3-dimethylbutane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3/c1-6(2,4-8)5(9)3-7/h5,7-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJTKQIPAACOOGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00935904 | |
| Record name | 3,3-Dimethylbutane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethylbutane-1,2,4-triol | |
CAS RN |
15833-80-4 | |
| Record name | 3,3-Dimethyl-1,2,4-butanetriol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15833-80-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethylbutane-1,2,4-triol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015833804 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethylbutane-1,2,4-triol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00935904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylbutane-1,2,4-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.291 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

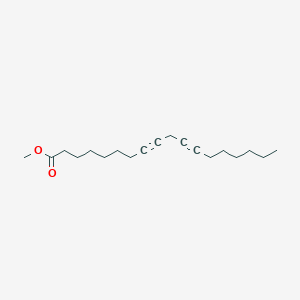
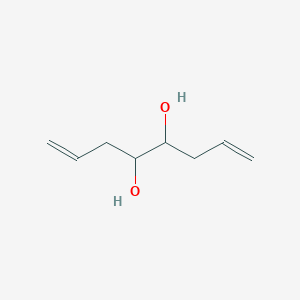
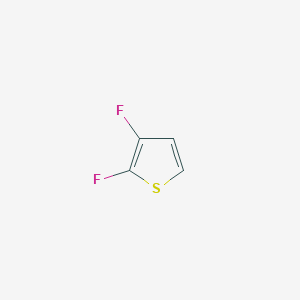
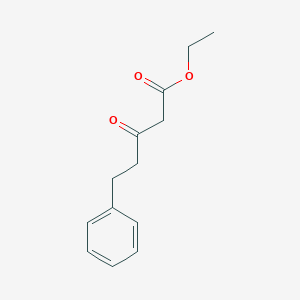
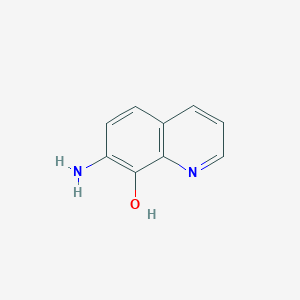

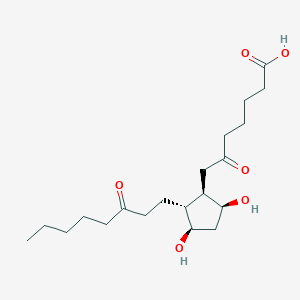



![5-Fluorobenzo-[2,1,3]-thiadiazole](/img/structure/B107291.png)
![3-[(Methylamino)carbonyl]-5-nitrobenzoic acid](/img/structure/B107300.png)